(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone
Description
The compound “(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone” features a seven-membered 2,3-dihydrobenzo[f][1,4]oxazepine ring fused with a benzene moiety and linked to a thiophene-3-yl group via a ketone bridge.
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-5-8-18-10-12)15-6-7-17-13-4-2-1-3-11(13)9-15/h1-5,8,10H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSLAKFBQZDYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the oxazepine ring through the cyclization of appropriate precursors. For instance, a precursor such as 2-aminobenzyl alcohol can undergo cyclization with a suitable aldehyde under acidic conditions to form the oxazepine ring .
The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the oxazepine compound in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The oxazepine ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene moiety may contribute to the compound’s ability to intercalate with DNA or interact with receptor sites, modulating biological pathways .
Comparison with Similar Compounds
Benzo[b][1,4]dioxin-Based Methanones
Compounds such as (4-amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w) and (4-amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e) replace the oxazepine core with a benzo[b][1,4]dioxin ring. These derivatives exhibit distinct electronic profiles due to the oxygen-rich dioxin system, which may enhance solubility but reduce rigidity compared to the oxazepine scaffold. For example, compound 12w demonstrated moderate CDK9 inhibitory activity (IC₅₀ = 449 nM), suggesting that the dioxin core may favor kinase binding through hydrogen-bonding interactions .
Pyrido-Oxazepine Derivatives
Pyrido[2,3-b][1,4]oxazepines, such as 3,3-dimethyl-2,3-dihydropyrido[2,3-b][1,4]oxazepin-4(5H)-one , incorporate a pyridine ring fused to the oxazepine system. This modification introduces nitrogen atoms that could enhance metal coordination or π-π stacking in target binding. However, these compounds often exhibit reduced metabolic stability compared to the benzo-fused analogs .
Functional Group Variations on the Oxazepine Scaffold
Azetidin-3-yl Substitution
Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone replaces the thiophene group with an azetidine ring. The azetidine’s strained three-membered ring introduces steric constraints that may improve selectivity for targets like serotonin receptors. However, its molecular weight (232.28 g/mol) and polarity (LogP ~1.5) suggest lower membrane permeability compared to the thiophene-containing analog .
Fluorinated and Sulfonyl-Modified Derivatives
The compound XL388 (molecular weight: 455.5 g/mol) features a 3-fluoro-2-methyl-4-(methylsulfonyl)phenyl group attached to the oxazepine core. The sulfonyl group enhances solubility and hydrogen-bonding capacity, contributing to its potent dual inhibition of mTORC1/2 (IC₅₀ < 10 nM).
Thiophene vs. Pyridine/Phenyl Substituents
Replacing the thiophene with a pyridinyl group (e.g., in SI-42) introduces basic nitrogen atoms that can form salt bridges with acidic residues in target proteins. For instance, SI-42 showed enhanced mTOR inhibition (IC₅₀ = 836.3 [M+H]⁺) due to the 6-aminopyridin-3-yl group’s ability to interact with the kinase’s hinge region . Conversely, phenyl-substituted analogs (e.g., JWH 081 3-methoxynaphthyl isomer) exhibit strong cannabinoid receptor affinity, highlighting the role of aromatic systems in GPCR modulation .
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound consists of a benzo[f][1,4]oxazepine moiety linked to a thiophen-3-yl group through a methanone functional group. This unique structure may contribute to its diverse biological activities.
The biological activity of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
- Antimicrobial Properties : Research indicates that it may inhibit the growth of certain bacterial and fungal strains, making it a candidate for developing antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation by modulating inflammatory pathways.
Antioxidant Activity
A study evaluated the total antioxidant capacity (TAC) of several derivatives related to thiophene compounds. The findings indicated that compounds with similar structures exhibited antioxidant activities comparable to ascorbic acid, suggesting potential applications in treating oxidative stress-related diseases .
Antimicrobial Activity
In vitro assays have demonstrated that (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone can inhibit the growth of various pathogenic microorganisms. Specific studies reported effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Research on related compounds has shown significant anti-inflammatory effects. These compounds were found to reduce pro-inflammatory cytokine production and inhibit inflammatory pathways in cell models .
Case Study 1: Antioxidant Evaluation
A group of tetrahydrobenzo[b]thiophene derivatives was synthesized and evaluated for their antioxidant capacity using the phosphomolybdenum method. The results indicated that certain derivatives exhibited robust antioxidant activity, leading to further investigation into their mechanisms and potential therapeutic applications .
Case Study 2: Antimicrobial Screening
A series of synthesized oxazepine derivatives were screened for antimicrobial activity against common pathogens. Results showed that some derivatives significantly inhibited bacterial growth, indicating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
